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Compound of Interest

Compound Name: 2-Piperazin-1-yl-benzaldehyde

Cat. No.: B1586802 Get Quote

An In-depth Technical Guide to 2-Piperazin-1-yl-benzaldehyde: Properties, Synthesis, and

Applications

Abstract
2-Piperazin-1-yl-benzaldehyde (CAS No. 736991-52-9) is a bifunctional organic compound

that serves as a highly versatile building block in modern synthetic and medicinal chemistry.[1]

It integrates the reactive aldehyde group with the piperazine moiety, a well-established

"privileged scaffold" in drug discovery.[2] This guide provides a comprehensive overview of its

chemical and physical properties, a predictive spectroscopic profile, a detailed synthetic

protocol, and an analysis of its reactivity and applications, with a focus on its role in the

development of novel therapeutics.

Core Chemical and Physical Properties
2-Piperazin-1-yl-benzaldehyde is an organic compound featuring a benzaldehyde functional

group substituted with a piperazine ring at the ortho-position.[1] It typically presents as a white

to off-white crystalline solid and is soluble in polar organic solvents.[1] The presence of both a

nucleophilic piperazine ring and an electrophilic aldehyde group on the same scaffold dictates

its rich chemical reactivity.

Table 1: Physicochemical Properties of 2-Piperazin-1-yl-benzaldehyde
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Property Value Reference

CAS Number 736991-52-9 [1][3]

Molecular Formula C₁₁H₁₄N₂O [1][4]

Molecular Weight 190.24 g/mol [1][4]

Appearance White to off-white solid/powder [1]

Boiling Point 355 °C at 760 mmHg [5]

Density 1.123 g/cm³ [5]

Flash Point 168.5 °C [5]

Hydrogen Bond Acceptors 3 [5]

Hydrogen Bond Donors 1 [5]

Canonical SMILES
C1CN(CCN1)C2=CC=CC=C2

C=O
[5]

InChI Key
NITSFGVLNGNYOS-

UHFFFAOYSA-N
[1][5]

Predictive Spectroscopic Profile
While specific experimental spectra are not widely published, a detailed spectroscopic profile

can be predicted based on the compound's functional groups.

¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aldehyde, aromatic, and

piperazine protons.

Aldehyde Proton (-CHO): A singlet is anticipated far downfield, typically in the δ 9.8-10.1 ppm

range, due to the strong deshielding effect of the carbonyl group.[6]

Aromatic Protons (C₆H₄): Four protons on the benzene ring will appear in the δ 7.0-7.9 ppm

region. Their splitting patterns will be complex due to ortho, meta, and para coupling.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://cymitquimica.com/cas/736991-52-9/
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7346631.htm
https://cymitquimica.com/cas/736991-52-9/
https://www.scbt.com/p/2-piperazin-1-ylbenzaldehyde-736991-52-9
https://cymitquimica.com/cas/736991-52-9/
https://www.scbt.com/p/2-piperazin-1-ylbenzaldehyde-736991-52-9
https://cymitquimica.com/cas/736991-52-9/
https://www.alfa-chemistry.com/cas_736991-52-9.htm
https://www.alfa-chemistry.com/cas_736991-52-9.htm
https://www.alfa-chemistry.com/cas_736991-52-9.htm
https://www.alfa-chemistry.com/cas_736991-52-9.htm
https://www.alfa-chemistry.com/cas_736991-52-9.htm
https://www.alfa-chemistry.com/cas_736991-52-9.htm
https://cymitquimica.com/cas/736991-52-9/
https://www.alfa-chemistry.com/cas_736991-52-9.htm
https://www.docbrown.info/page06/spectra/benzaldehyde-nmr1h.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1586802?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Piperazine Protons (-CH₂-): Eight protons on the piperazine ring will likely appear as two

distinct multiplets. The four protons adjacent to the benzene ring (N-Ar) are expected around

δ 3.0-3.2 ppm, while the four protons adjacent to the secondary amine (N-H) would be

slightly upfield, around δ 2.8-3.0 ppm. The N-H proton itself would appear as a broad singlet.

Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups.

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1690-1710

cm⁻¹.[7]

C-H Stretch (Aldehyde): A characteristic pair of weaker bands (a Fermi doublet) may appear

around 2820 cm⁻¹ and 2720 cm⁻¹.[7]

Aromatic C=C Stretch: Medium to weak bands will be present in the 1450-1600 cm⁻¹ region.

[7]

N-H Stretch (Piperazine): A moderate, somewhat broad peak is expected around 3300-3350

cm⁻¹.

C-N Stretch: Absorptions corresponding to the aryl-amine and alkyl-amine C-N bonds will

appear in the 1250-1350 cm⁻¹ region.

Mass Spectrometry (MS)
Electron ionization mass spectrometry would likely show a prominent molecular ion peak (M⁺)

at m/z 190. The fragmentation pattern would be characteristic of the structure, involving

cleavage of the piperazine ring and the aldehyde group.
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[C₁₁H₁₄N₂O]⁺˙
m/z = 190

(Molecular Ion)

[M-CHO]⁺
m/z = 161

- CHO

[C₅H₉N₂]⁺
m/z = 97

- C₆H₅CHO
(Ring Cleavage)

[C₇H₅O]⁺
m/z = 105

- C₄H₈N₂

(Piperazine Loss)
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Reaction Setup

Reaction

Work-up & Isolation

Purification

1. 2-Fluorobenzaldehyde
2. Piperazine (excess)

3. K₂CO₃ (Base)
4. DMSO (Solvent)

Heat at 80-100 °C
(Monitor by TLC/LC-MS)

1. Quench with H₂O
2. Extract with Ethyl Acetate

3. Wash with Brine
4. Dry over Na₂SO₄

Solvent Evaporation
(Rotary Evaporator)

Silica Gel Column Chromatography
(DCM/Methanol Gradient)

Pure 2-Piperazin-1-yl-benzaldehyde
(Verify by NMR, MS)
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Aldehyde Reactions Piperazine Reactions

Diverse Chemical Libraries

2-Piperazin-1-yl-benzaldehyde
(Scaffold)

Reductive Amination

R-NH₂

[H]

Wittig Reaction

Ph₃P=CHR

Condensation

R-C(O)CH₃

N-Acylation

R-COCl

N-Alkylation

R-X

N-Sulfonylation

R-SO₂Cl

Substituted AminesStilbene Analogs Chalcone Derivatives Bioactive Amides

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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